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Einecs 228-322-9

Cat. No.: B1593486
CAS No.: 6226-90-0
M. Wt: 773.9 g/mol
InChI Key: RELFRKKJPSXVPP-UHFFFAOYSA-N
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Description

Historical Development and Significance of Azo Dyes in Organic Chemistry

The history of dyeing is broadly categorized into two distinct periods: the pre-aniline era and the post-aniline era. unb.ca Before 1856, dyes were primarily sourced from natural origins, such as plants and animals. psiberg.comunb.ca Notable examples include the red dye from madder root, the blue from the indigo (B80030) plant, and the famous Tyrian purple from murex snails. psiberg.comunb.ca

The landscape of dye chemistry was revolutionized in 1856 with William Henry Perkin's synthesis of Mauveine from aniline (B41778), a derivative of coal tar. psiberg.comunb.ca This marked the beginning of the synthetic dye era. The discovery of diazo compounds around 1858 laid the foundational chemistry for azo dyes. jchemrev.com Chemists in the 1800s found that reacting a diazonium ion with an aromatic ring through electrophilic aromatic substitution resulted in molecules with extended conjugated π-systems, which were often intensely colored. youtube.com This reaction, known as a diazo coupling reaction, became the cornerstone for synthesizing a vast array of azo dyes. psiberg.com

The first direct azo dye, Congo red, was discovered in 1884, further expanding the application of these synthetic colorants. britannica.com The continuous exploration of diazonium ion chemistry not only led to a wide variety of dyes for textiles, food, and research but also contributed significantly to the broader field of synthetic organic chemistry. psiberg.comyoutube.com

Structural Classification and Nomenclature of Sulfonated Naphthalene (B1677914) Derivatives

Sulfonated naphthalene derivatives are a significant class of organic compounds characterized by a naphthalene core with one or more sulfonic acid (-SO₃H) groups attached. greenagrochem.com Naphthalene itself is a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. drugbank.com The position of the sulfonic acid group(s) on the naphthalene ring is crucial and is designated by numbers. For instance, naphthalene can be sulfonated to produce naphthalene-1-sulfonic acid or the more stable naphthalene-2-sulfonic acid. wikipedia.orgwikipedia.org

The introduction of sulfonic acid groups dramatically increases the water solubility of the otherwise hydrophobic naphthalene structure. solubilityofthings.com This property is particularly important for dyeing applications. Further functionalization of the naphthalene ring with other groups, such as hydroxyl (-OH) or amino (-NH₂) groups, creates a wide range of dye precursors and intermediates. atamanchemicals.com

The nomenclature of these compounds follows systematic IUPAC rules, indicating the positions of all substituents on the naphthalene skeleton. For example, a naphthalene ring with sulfonic acid groups at the 1, 3, and 6 positions and a hydroxyl group at the 7 position would be named as a derivative of 7-hydroxynaphthalene-1,3,6-trisulfonic acid. pharmaffiliates.comscbt.com This systematic naming provides a clear and unambiguous description of the molecule's structure.

Table 1: Classification of Naphthalene Sulfonic Acids

Type Description Example
Monosulfonic Acids Naphthalene with one sulfonic acid group. Naphthalene-1-sulfonic acid, Naphthalene-2-sulfonic acid wikipedia.orgwikipedia.org
Disulfonic Acids Naphthalene with two sulfonic acid groups. 2,6-, 2,7-, and 1,5-naphthalenedisulfonic acids wikipedia.orgwikipedia.org
Trisulfonic Acids Naphthalene with three sulfonic acid groups. Naphthalene-1,3,6-trisulfonic acid wikipedia.orgdrugbank.com
Aminonaphthalenesulfonic acids Naphthalene with both amino and sulfonic acid groups. A related family of compounds used in dye synthesis. atamanchemicals.com

Contextualization of 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid (EINECS 228-322-9 / Solvent Red 31) within Dye Chemistry

The compound 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid (this compound) is a complex sulfonated bis(azo) dye. vulcanchem.comnih.gov Its structure features a 7-hydroxynaphthalene-1,3,6-trisulfonic acid core. vulcanchem.com This core is substituted at position 8 with a [4-(phenyldiazenyl)phenyl]diazenyl group. nih.govebi.ac.uk The molecule contains two azo linkages (-N=N-), which are responsible for its color, and three sulfonic acid groups that confer water solubility. vulcanchem.com

As a member of the azo dye family, its synthesis involves diazo coupling reactions. psiberg.com The presence of multiple aromatic rings and the extended conjugated system of double bonds are characteristic features that lead to its strong color. jchemrev.com It is classified as a solvent dye, specifically Solvent Red 31, indicating its use in coloring organic solvents and other non-aqueous materials. alfa-chemistry.com The disodium (B8443419) salt of a structurally related compound, 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid, is known as "woodstain scarlet," a biological stain. ebi.ac.uknih.gov

The chemical properties of this compound, such as its strong acidity due to the sulfonic acid groups and its solubility characteristics, are direct consequences of its molecular structure. vulcanchem.com These properties dictate its applications and behavior in various chemical environments.

Table 2: Chemical Identifiers for 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid

Identifier Value
EINECS Number 228-322-9 chemicalbook.com
CAS Number 6226-90-0 alfa-chemistry.com
Common Name Solvent Red 31 alfa-chemistry.com
Molecular Formula C22H16N4O10S3 vulcanchem.com

Table 3: List of Compound Names Mentioned

Compound Name
7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid
7-hydroxynaphthalene-1,3,6-trisulfonic acid
7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
Acetic acid
Alizarin
Aniline
Congo red
Indigo
Mauveine
Naphthalene
Naphthalene-1,5-disulfonic acid
Naphthalene-1-sulfonic acid
Naphthalene-2,6-disulfonic acid
Naphthalene-2,7-disulfonic acid
Naphthalene-2-sulfonic acid
Naphthalene-1,3,6-trisulfonic acid
Solvent Red 31

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H39N5O10S3 B1593486 Einecs 228-322-9 CAS No. 6226-90-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylcyclohexanamine;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O10S3.C12H23N/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFRKKJPSXVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6226-90-0
Record name 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?)
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Record name 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)-, compd. with N-cyclohexylcyclohexanamine (1:?)
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Record name 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?)
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Record name 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3,6-trisulphonic acid, compound with bis(cyclohexyl)amine
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Synthetic Methodologies and Precursor Chemistry of 7 Hydroxy 8 4 Phenyldiazenylphenyl Diazenyl Naphthalene 1,3,6 Trisulfonic Acid

Classical Synthesis via Diazotization and Azo Coupling Reactions

The primary and most traditional method for synthesizing 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid is a two-step process involving diazotization followed by an azo coupling reaction. nih.govunb.caekb.eg This sequence is a cornerstone of azo dye production, beginning with the transformation of a primary aromatic amine into a reactive diazonium salt, which then undergoes electrophilic aromatic substitution with a coupling component. nih.govnumberanalytics.com

Role of 4-(Phenyldiazenyl)benzenamine as a Diazo Component

The synthesis commences with the diazotization of 4-(phenyldiazenyl)benzenamine, also known as p-aminoazobenzene. mdpi.comsolubilityofthings.com This compound serves as the diazo component, the source of the initial diazonium ion. The process typically involves dissolving the amine in an acidic medium, such as hydrochloric acid, and then treating it with a cold solution of sodium nitrite (B80452) (NaNO₂). mdpi.comechemi.comtandfonline.com The reaction is performed at low temperatures, generally between 0-5°C, to ensure the stability of the resulting diazonium salt. mdpi.comtandfonline.com

The 4-(phenyldiazenyl)benzenediazonium salt is a highly reactive electrophile, primed to attack an electron-rich aromatic system in the subsequent coupling step. numberanalytics.commdpi.com The presence of the existing azo linkage in 4-(phenyldiazenyl)benzenamine means the final product will be a disazo dye, containing two -N=N- groups. doi.org

Utilization of 7-Hydroxynaphthalene-1,3,6-trisulfonic acid as a Coupling Component

The electron-rich nucleophile in this synthesis is 7-hydroxynaphthalene-1,3,6-trisulfonic acid, also referred to as G acid. chemicalbook.comdyestuffintermediates.com This molecule acts as the coupling component. Its key structural features for this reaction are the electron-donating hydroxyl (-OH) group and the highly activated naphthalene (B1677914) ring system. The three sulfonic acid (-SO₃H) groups significantly increase the water solubility of both the precursor and the final dye. vulcanchem.com

The azo coupling occurs when the diazonium salt solution is added to a solution of 7-hydroxynaphthalene-1,3,6-trisulfonic acid. dyestuffintermediates.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated naphthalene ring. Coupling occurs at the 8-position, which is ortho to the powerful activating hydroxyl group at the 7-position. vulcanchem.comebi.ac.uk

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of the final dye, several reaction parameters must be carefully controlled. The optimization of these conditions is a critical aspect of the synthesis. numberanalytics.com

pH: The pH of the reaction medium is paramount. beilstein-journals.org Diazotization is carried out in a strongly acidic medium to generate the diazonium salt. tandfonline.com However, the coupling reaction's optimal pH depends on the coupling component. For phenols and naphthols like 7-hydroxynaphthalene-1,3,6-trisulfonic acid, the reaction is typically performed under mildly alkaline conditions to form the more reactive phenolate (B1203915) or naphtholate ion. beilstein-journals.org However, highly alkaline conditions must be avoided as they can lead to the decomposition of the diazonium salt. beilstein-journals.org

Temperature: Low temperatures (0–5 °C) are crucial during the diazotization step to prevent the unstable diazonium salt from decomposing into nitrogen gas and a phenol (B47542). mdpi.comtandfonline.com The coupling reaction is also maintained at a low temperature to ensure a controlled reaction and minimize side-product formation. environmentclearance.nic.in

Reactant Concentration and Addition: The controlled, dropwise addition of the diazonium salt solution to the coupling component solution is standard practice to prevent localized excesses of the diazonium salt, which could lead to unwanted side reactions. mdpi.comtandfonline.com

Table 1: Key Parameters for Optimization in Azo Coupling Reactions
ParameterTypical Condition/RangeRationale
Temperature0-5 °CPrevents decomposition of the unstable diazonium salt. mdpi.com
pH (Diazotization)Strongly Acidic (e.g., HCl)Ensures formation of the diazonium ion from the primary amine and nitrous acid. tandfonline.com
pH (Coupling)Mildly AlkalineIncreases the nucleophilicity of the coupling component (naphthol) by forming the naphtholate ion. beilstein-journals.org
SolventAqueous mediaFacilitates dissolution of salts and sulfonic acid derivatives. mdpi.comtandfonline.com
Addition RateSlow, dropwiseMaintains control over the reaction rate and temperature, minimizing side reactions. tandfonline.com

Alternative Synthetic Routes and Novel Synthetic Strategies

While the classical diazotization-coupling sequence is well-established, research has explored alternative and more sustainable methods for synthesizing azo dyes. nih.govnih.gov These novel strategies often focus on improving efficiency, safety, and environmental impact.

Microreactor Technology: Performing diazotization and azo coupling in continuous-flow microreactors offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety by minimizing the accumulation of unstable diazonium intermediates. beilstein-journals.orgresearchgate.net This can lead to higher yields and purity in significantly shorter reaction times. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of organic reactions. For azo dye synthesis, it can lead to rapid and efficient coupling, often in a fraction of the time required by conventional heating methods. nih.gov

Solid-Acid Catalysis and Solvent-Free Conditions: The use of heterogeneous solid acids, such as silica-supported boron trifluoride (nano BF₃·SiO₂), can replace corrosive liquid acids like HCl in the diazotization step. tandfonline.com These reactions can sometimes be performed under solvent-free grinding conditions, which aligns with green chemistry principles by reducing waste and avoiding hazardous solvents. tandfonline.comresearchgate.net

Alternative Coupling Methods: Other synthetic routes for unsymmetrical azo compounds include the Mills reaction, which involves coupling aromatic nitroso compounds with aniline (B41778) derivatives, and various metal-catalyzed cross-condensation reactions. nih.gov

Precursor Compound Analysis and Purity Assessment

A variety of analytical techniques are employed to assess precursor purity:

Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and identify functional groups of the precursors. researchgate.netrsc.org UV-Visible spectrophotometry can be used to determine the concentration and detect certain impurities in precursor solutions. mdpi.com

Chromatography: Thin-Layer Chromatography (TLC) is a quick and effective method to check the purity of a sample and monitor the progress of a reaction. doi.org High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the precursors and final products. rsc.org

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which can be compared to the theoretical values for the pure compound. tandfonline.com

A proper amount of sodium nitrite is crucial during diazotization to avoid the formation of triazene (B1217601) by-products and ensure the purity of the diazonium salt intermediate. semanticscholar.org

Scale-Up Considerations for Academic Synthesis

Transitioning the synthesis of 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid from a small, laboratory-scale experiment to a larger academic preparation requires careful consideration of several factors.

Thermal Management: Azo coupling reactions are exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Efficient cooling and controlled addition rates are essential to maintain the required low temperature and prevent runaway reactions.

Mixing: Ensuring homogeneous mixing becomes more difficult on a larger scale. Inadequate stirring can lead to localized temperature and concentration gradients, resulting in lower yields and increased by-product formation. Mechanical stirrers are typically necessary.

Reagent Handling: Handling larger quantities of corrosive acids and potentially hazardous reagents requires appropriate safety protocols and equipment.

Work-up and Purification: Isolating and purifying the product on a larger scale can be more complex. Filtration of larger precipitates may require bigger funnels (e.g., Buchner funnels) and vacuum systems. unb.ca Salting out the product with sodium chloride is a common method to precipitate water-soluble sulfonic acid dyes. unb.cachemicalbook.com

The use of technologies like microreactors can offer a "scale-out" or "numbering-up" approach, where production is increased by running multiple microreactors in parallel rather than increasing the size of a single batch reactor. This strategy can bypass many of the challenges associated with traditional scale-up. beilstein-journals.org

Chemical Reactivity and Mechanistic Pathways of 7 Hydroxy 8 4 Phenyldiazenylphenyl Diazenyl Naphthalene 1,3,6 Trisulfonic Acid

Azo Bond Transformations and Reaction Kinetics

The most prominent feature of this compound is the presence of two azo groups, which are the basis of its classification as a diazo dye. wikipedia.orgwur.nl These bonds are susceptible to various transformations, most notably reductive cleavage.

Reductive Cleavage: Under anaerobic conditions, the azo bonds can be readily reduced, leading to the decolorization of the dye. wur.nl This process breaks the -N=N- linkage, forming two aromatic amines. wur.nl The general reaction can be represented as: R−N=N−R′ + 2H₂ → R−NH₂ + R′−NH₂

The kinetics of such reactions are crucial for applications like wastewater treatment. The rate of reaction, defined as the change in concentration of a reactant or product over time, is influenced by factors such as the concentration of the dye and the reducing agent. physicsandmathstutor.comlibretexts.org The reaction order with respect to the dye can be determined experimentally by monitoring the change in its concentration over time. physicsandmathstutor.comyoutube.comox.ac.uk

Tautomerism: Phenolic azo dyes like this compound can exist in tautomeric equilibrium, where a hydrogen atom is exchanged between the oxygen of the hydroxyl group and a nitrogen atom of the azo group. wikipedia.org This equilibrium can be influenced by the solvent and pH.

The rate constant (k) for azo bond transformations is a key parameter that is affected by temperature and the presence of catalysts. physicsandmathstutor.com

Reactivity of Sulfonic Acid Groups and Naphthalene (B1677914) Core

Sulfonic Acid Groups: These groups are strong acids and are typically ionized (as -SO₃⁻) in aqueous solutions. wikipedia.org This high degree of sulfonation imparts significant water solubility to the molecule. wikipedia.orgresearchgate.netsolubilityofthings.com The number of sulfonic acid groups can influence the rate of degradation reactions; a higher number of these groups can lead to increased solubility and better interaction with reactive species like hydroxyl radicals. nih.gov The extraction of such dyes from wastewater is also heavily dependent on the number of sulfonic acid groups. tandfonline.com

Naphthalene Core: The naphthalene structure is an extended aromatic system. The positions of the sulfonic acid groups on the naphthalene ring are a result of specific sulfonation processes during synthesis. google.com The core itself can undergo electrophilic substitution reactions, although the existing substituents will direct the position of any new groups. Pyrolysis of sulfonated azo dyes can lead to the formation of various volatile compounds, including aniline (B41778) and aminonaphthalene, indicating the breakdown of the core structure at high temperatures. researchgate.net

Photochemical Reactivity and Excited State Behavior

The extended conjugated system of aromatic rings and azo groups allows the molecule to absorb light, which can lead to photochemical reactions. vulcanchem.comwur.nl

Photoisomerization: A characteristic property of azo compounds is their ability to undergo reversible trans-cis isomerization upon exposure to light. wikipedia.org This process can alter the physical and chemical properties of the dye.

Excited-State Proton Transfer (ESPT): The hydroxyl group on the naphthalene ring, being a photoacid, can exhibit enhanced acidity in the excited state. science.govresearchgate.net Upon photoexcitation, the pKa of the hydroxyl group can decrease significantly, leading to proton transfer to a suitable acceptor, such as the solvent. researchgate.netacs.orgacs.org This phenomenon is common in naphthol derivatives and is influenced by the molecular structure and the surrounding environment. science.govresearchgate.netrsc.org The study of similar compounds, like 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), reveals that photoexcitation leads to deprotonation in the excited state. acs.org

The table below summarizes key aspects of the photochemical behavior of related compounds, providing a framework for understanding the potential excited-state dynamics of Einecs 228-322-9.

PropertyDescriptionRelevant Compounds
Photoisomerization Reversible trans-cis conversion around the -N=N- bond upon light absorption.Azo dyes in general. wikipedia.org
Excited-State Acidity The hydroxyl group becomes a stronger acid upon photoexcitation.1-Naphthol derivatives. researchgate.net
ESPT Proton transfer from the excited hydroxyl group to a proton acceptor.8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). acs.org

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of this compound is primarily associated with the redox activity of the azo groups. Voltammetric techniques are often employed to study the oxidation and reduction processes of similar azo dyes, such as Ponceau 4R. scielo.brnih.gov

Redox Reactions: The azo group can be electrochemically reduced, typically in a process that involves the transfer of electrons and protons. This reduction leads to the cleavage of the -N=N- bond, forming amine derivatives. The oxidation of the compound can also occur, often at the hydroxyl group or the aromatic rings.

Electrochemical Degradation: Advanced oxidation processes, such as the electro-Fenton method, can be used to mineralize azo dyes. ijert.org In this process, hydroxyl radicals (•OH) are generated, which are powerful oxidizing agents that can break down the complex dye molecule into simpler, less harmful substances like CO₂, water, and inorganic ions. ijert.org For instance, in the degradation of Ponceau 4R, the nitrogen from the azo bonds is converted to nitrate (B79036) ions (NO₃⁻). ijert.org

The electrochemical properties can be studied using techniques like square wave voltammetry (SWV), which can provide information on reaction mechanisms and allow for quantitative analysis. scielo.br The table below presents typical data obtained from the electrochemical analysis of a related azo dye, Ponceau 4R.

ParameterValueMethod/ConditionsReference
Linear Range 0.200 to 20.0 µmol L⁻¹SWV, BR buffer (pH 5.0) scielo.br
Limit of Detection (LOD) 2.84 × 10⁻⁸ mol L⁻¹SWV scielo.br
Limit of Quantification (LOQ) 9.46 × 10⁻⁸ mol L⁻¹SWV scielo.br
Absolute Rate Constant (with •OH) 8.24 × 10⁹ M⁻¹s⁻¹Electro-Fenton ijert.org

This data highlights the sensitivity of electrochemical methods for detecting and quantifying azo dyes and provides insight into the kinetics of their degradation. scielo.brijert.org

Theoretical and Computational Investigations of 7 Hydroxy 8 4 Phenyldiazenylphenyl Diazenyl Naphthalene 1,3,6 Trisulfonic Acid

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of complex molecules like Acid Red 114. These calculations provide a foundational understanding of the molecule's reactivity, stability, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, DFT methods can model the distribution of electrons within the molecule, offering a quantum-level perspective on its properties.

A theoretical study on a series of acid dyes, including Acid Red 114, employed DFT calculations to determine reactive sites and understand degradation mechanisms. x-mol.com Such studies typically utilize functionals like CAM-B3LYP combined with a basis set such as 6-31++G(d,p) to achieve a balance between computational cost and accuracy for these large, polyatomic structures. x-mol.com The geometry of the molecule is first optimized to find its most stable, lowest-energy conformation, which is the basis for all subsequent property calculations.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For azo dyes like Acid Red 114, the extended π-conjugated system of aromatic rings and azo groups typically leads to a relatively small energy gap. This small gap is responsible for the molecule's ability to absorb light in the visible spectrum, which is the origin of its color.

In computational studies of similar azo dyes, the HOMO density is often localized on the electron-rich parts of the molecule, such as the phenol (B47542) or naphthalene (B1677914) rings, while the LUMO is distributed across the electron-accepting azo linkages and associated aromatic systems. tandfonline.com The energy of this gap dictates the electronic transition properties and susceptibility to electrophilic or nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for Azo Dyes This table presents typical calculated energy values for similar azo dye structures based on DFT studies. Specific values for Acid Red 114 require direct computational analysis.

Parameter Typical Energy Value (eV) Description
EHOMO -5.0 to -6.5 eV Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.5 to -3.0 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

| Energy Gap (ΔE) | 2.5 to 4.0 eV | The difference ELUMO - EHOMO; indicates chemical reactivity and the energy of the lowest-lying electronic transition. |

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior.

For Acid Red 114, an MEP map would reveal distinct regions of charge. The areas around the oxygen atoms of the sulfonic acid groups (SO₃⁻) and the hydroxyl group (-OH) would exhibit strong negative potential (typically colored red or yellow). These regions are electron-rich and represent the most likely sites for electrophilic attack. Conversely, regions around the hydrogen atoms of the hydroxyl and sulfonic acid groups would show positive potential (colored blue), indicating electron-deficient areas susceptible to nucleophilic attack. The azo groups (-N=N-) also represent key reactive sites, with their nitrogen atoms being identified as particularly susceptible to radical attacks in degradation studies. x-mol.com

Spectroscopic Property Prediction and Validation (e.g., Absorption and Emission Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of this absorption (oscillator strength).

For Acid Red 114, the primary absorption band in the visible region is due to a π → π* transition within the extensive conjugated system formed by the phenyl, azo, and naphthalene groups. Theoretical calculations for a group of dyes including Acid Red 114 have been performed to determine their λ_max values. x-mol.com These predicted values can be compared with experimental data from UV-Vis spectroscopy to validate the accuracy of the computational model. The close agreement between theoretical and experimental λ_max values confirms that the chosen DFT functional and basis set are appropriate for describing the electronic properties of the dye. x-mol.com

Table 2: Calculated vs. Experimental Spectroscopic Data This table shows an example of how theoretical spectroscopic data for an acid dye is presented and validated.

Parameter Calculated Value Experimental Value Transition Type
λ_max Varies (e.g., ~520 nm) x-mol.com ~522 nm deswater.com π → π*

| Oscillator Strength (f) | > 0.1 | (Not directly measured) | Indicates transition probability |

Solvation Effects on Electronic and Molecular Conformation

The properties of a dye like Acid Red 114, which is often used in aqueous solutions, are significantly influenced by the surrounding solvent. Computational models can account for these interactions using methods like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

Solvation can affect both the conformation and the electronic structure of the dye. The highly polar sulfonic acid groups will interact strongly with polar solvents like water through hydrogen bonding. These interactions can stabilize the molecule and influence its geometry. Furthermore, the solvent polarity can alter the energies of the frontier molecular orbitals, often leading to a shift in the absorption spectrum (solvatochromism). DFT calculations incorporating a solvation model, such as calculating the solvation Gibbs free enthalpy (ΔG_solv), are essential for accurately predicting the behavior of Acid Red 114 in its relevant application environment. x-mol.com

Polymorphism and Intermolecular Interactions in Solid State (Computational Aspects)

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms or structures. Each polymorph can have different physical properties, such as stability, solubility, and color. For a molecule like Acid Red 114, the arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions, including hydrogen bonding (e.g., involving the -OH and -SO₃H groups), π-π stacking between the aromatic rings, and van der Waals forces.

Conformational Search: Identifying all possible low-energy shapes (conformers) of the Acid Red 114 molecule.

Crystal Structure Prediction (CSP): Using specialized algorithms to generate thousands of plausible crystal packing arrangements from the identified conformers.

Lattice Energy Calculation: Employing high-level computational methods (including DFT with dispersion corrections) to calculate the stability of each predicted crystal structure. The most stable structures are considered potential polymorphs.

Analysis of these predicted structures would provide detailed insight into the specific hydrogen bonds and π-stacking motifs that stabilize the solid-state form of the dye.

Table 3: Mentioned Chemical Compounds

Compound Name Other Names / Identifiers
7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid Einecs 228-322-9, C.I. Acid Red 114, CAS 6459-94-5
Water H₂O
Hydrogen Chloride HCl

Advanced Spectroscopic and Chromatographic Characterization of 7 Hydroxy 8 4 Phenyldiazenylphenyl Diazenyl Naphthalene 1,3,6 Trisulfonic Acid

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the unambiguous structural elucidation and photophysical analysis of complex molecules like 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid.

Advanced Nuclear Magnetic Resonance (NMR) for Complex Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For a molecule with the complexity of 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid, one-dimensional (1D) NMR (¹H and ¹³C) combined with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are essential for unambiguous signal assignment.

Given the aromatic nature of the compound, the ¹H NMR spectrum is expected to show a series of signals in the downfield region (δ 6.5-8.5 ppm). semanticscholar.orgasianpubs.org The protons on the phenyl rings and the naphthalene (B1677914) system will exhibit complex splitting patterns due to spin-spin coupling. The ¹³C NMR spectrum will display signals for aromatic carbons between δ 110-160 ppm, with carbons attached to sulfonate groups or the hydroxyl group shifted further downfield. tandfonline.comcanada.ca Studies on related sulfonated naphthalene structures confirm these general assignments. tandfonline.com The presence of azo-hydrazone tautomerism, common in ortho-hydroxy azo dyes, can be investigated by NMR, as the chemical shifts would differ between the two forms. ajol.infoacs.org The choice of solvent, such as D₂O or DMSO-d₆, can significantly influence the observed spectra and the tautomeric equilibrium. tandfonline.comacs.org

Table 1: Predicted NMR Chemical Shift Ranges

Nucleus Structural Moiety Predicted Chemical Shift (δ, ppm)
¹H Aromatic Protons (Naphthalene, Phenyl) 6.5 - 8.5
Hydroxyl Proton (-OH) 9.0 - 12.0 (variable, may exchange)
¹³C Aromatic Carbons (C=C) 110 - 150
Carbon attached to -OH 150 - 165
Carbon attached to -N=N- 145 - 160

Mass Spectrometry (MS) for Fragmentation Analysis and Identification of Associated Species

Mass spectrometry (MS) is crucial for determining the molecular weight and probing the fragmentation pathways of the dye. Due to the compound's high polarity and low volatility stemming from the three sulfonic acid groups, soft ionization techniques like Electrospray Ionization (ESI) are required. semanticscholar.org ESI-MS analysis is typically performed in negative ion mode, which readily deprotonates the acidic sulfonate and hydroxyl groups, producing multiply charged ions such as [M-H]⁻, [M-2H]²⁻, and [M-3H]³⁻. semanticscholar.orgnih.gov

Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID). For sulfonated azo dyes, characteristic fragmentation patterns include:

Cleavage of the Azo Bonds: The -N=N- linkages are susceptible to cleavage, breaking the molecule into constituent aromatic amine fragments.

Loss of Sulfonate Groups: A common fragmentation pathway for sulfonated aromatics is the neutral loss of SO₂ (64 Da) or SO₃ (80 Da). semanticscholar.org

Hydrolysis Products: ESI-MS can also identify associated species, such as products from thermal or chemical hydrolysis, which may occur in solution. au.dk

Table 2: Predicted ESI-MS Fragmentation Data

Precursor Ion (m/z) Fragment Ion Description Predicted Fragment (m/z)
[M-H]⁻ Loss of SO₃ [M-H-SO₃]⁻
[M-H]⁻ Loss of SO₂ [M-H-SO₂]⁻
[M-H]⁻ Cleavage at azo bond 1 [C₁₀H₆O(SO₃)₃]⁻

UV-Visible and Photoluminescence Spectroscopy for Advanced Photophysical Characterization

UV-Visible spectroscopy is fundamental for characterizing the chromophoric properties of azo dyes. The extended conjugated system of 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid, which spans across the two azo linkages and multiple aromatic rings, results in strong absorption in the visible region, giving the compound its intense color. vulcanchem.com

The UV-Vis spectrum is expected to show multiple absorption bands:

A high-intensity band in the visible region (λmax ~480-520 nm) corresponding to the π-π* transition of the conjugated system. nih.gov

Bands in the UV region (~310-350 nm) associated with the π-π* transitions of the naphthalene and benzene (B151609) aromatic systems. nih.goviucr.org

A lower intensity band corresponding to the n-π* transition of the azo group. uga.edu

The absorption spectrum is sensitive to the chemical environment. Changes in solvent polarity (solvatochromism) and pH can shift the absorption maxima. nih.gov Protonation or deprotonation of the hydroxyl and sulfonic acid groups alters the electronic structure, leading to distinct color changes (acidochromism). rsc.org

Photoluminescence (fluorescence) spectroscopy provides insights into the excited-state properties. While many azo dyes exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways such as E/Z photoisomerization, some naphthalene-based azo dyes are known to be fluorescent. rsc.org The emission properties would also be highly dependent on the solvent environment and pH. rsc.org

Table 3: Typical UV-Visible Absorption Maxima for Related Azo Dyes

Dye Moiety Transition Typical λmax (nm)
Azo Group (-N=N-) n-π* 400 - 450
Phenylazo-Naphthalene π-π* 480 - 520
Naphthalene Ring π-π* ~280-330

Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy provides a detailed vibrational fingerprint of a molecule. However, for dye molecules, direct analysis is often hampered by strong fluorescence that can overwhelm the weaker Raman signal. iucr.orgresearchgate.net This can be overcome by using FT-Raman with a near-infrared laser (e.g., 1064 nm) or by employing Surface-Enhanced Raman Spectroscopy (SERS). researchgate.net

SERS is a powerful technique where the dye is adsorbed onto a roughened metal surface (typically silver or gold nanostructures). This not only enhances the Raman signal by orders of magnitude but also effectively quenches fluorescence, allowing for the acquisition of high-quality vibrational spectra. researchgate.netcsic.es The SERS spectrum provides information on the orientation of the molecule on the metal surface, as vibrations of groups closer to the surface are enhanced more significantly. The technique is highly sensitive to the azo-hydrazone tautomerism, which can be studied as a function of pH. csic.es

Table 4: Expected Characteristic Raman Bands

Wavenumber (cm⁻¹) Vibrational Assignment
~1600 Aromatic C=C stretching
~1400-1450 Azo -N=N- stretching
~1180 C-N stretching
~1030-1100 Sulfonate (S-O) symmetric stretching

Solvent Infrared Spectroscopy (SIRS) for Surface Chemistry Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that have a changing dipole moment. For analyzing surface chemistry and interactions with solvents, Attenuated Total Reflectance (ATR)-FTIR is a highly effective technique. mdpi.comresearchgate.net ATR-FTIR allows for the analysis of the dye in a solid state or adsorbed onto a surface with minimal sample preparation. scirp.org

The IR spectrum of this compound will be complex but will show characteristic absorption bands for its key functional groups. The broad O-H stretching band of the hydroxyl group and the sulfonic acid groups would appear around 3400 cm⁻¹. The N=N stretching of the azo group typically appears around 1500-1550 cm⁻¹, though it can be weak. researchgate.net Strong bands corresponding to the S=O stretching of the sulfonate groups are expected in the 1350 cm⁻¹ and 1040-1200 cm⁻¹ regions. researchgate.netresearchgate.net Aromatic C=C and C-H stretching vibrations will also be present. By using different solvents, one can observe shifts in these bands, providing information on solvent-solute interactions, particularly hydrogen bonding involving the OH and SO₃H groups.

Table 5: Key Infrared Absorption Frequencies

Frequency Range (cm⁻¹) Functional Group Assignment
3200-3500 (broad) O-H stretching (hydroxyl, sulfonic acid)
3000-3100 Aromatic C-H stretching
1580-1620 Aromatic C=C ring stretching
1500-1550 N=N stretching
1340-1360 Asymmetric S=O stretching (sulfonate)
1150-1250 Asymmetric S=O stretching (sulfonate)

Chromatographic Separation and Detection Methodologies

The highly polar and ionic nature of 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid makes High-Performance Liquid Chromatography (HPLC) the most suitable technique for its separation and quantification. tandfonline.com Gas chromatography is not feasible without derivatization due to the compound's non-volatility.

Several HPLC modes can be employed for the analysis of sulfonated azo dyes:

Reversed-Phase HPLC with Ion-Pairing: This is a common method where a reversed-phase column (e.g., C16 or C18) is used with a mobile phase containing an ion-pairing agent like tetrabutylammonium (B224687) bromide. tandfonline.com The agent forms a neutral complex with the anionic sulfonate groups, allowing for retention and separation on the nonpolar stationary phase.

Ion-Exchange Chromatography (IEC): Anion-exchange columns can be used to directly separate the dye based on the charge of its sulfonate groups.

Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase with a high-organic-content mobile phase to separate polar compounds.

Detection is typically achieved using a photodiode array (PDA) or UV-Vis detector, which can provide spectral information to confirm the identity of the peak. tandfonline.com For more definitive identification and analysis of complex mixtures or degradation products, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. nih.govasm.org This allows for the simultaneous acquisition of chromatographic retention time, UV-Vis spectrum, and mass spectral data.

Table 6: Exemplary HPLC Conditions for Sulfonated Azo Dyes

Parameter Description
Technique Reversed-Phase HPLC with Ion-Pairing
Column C16 or C18, 5 µm particle size
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer containing an ion-pairing agent (e.g., tetrabutylammonium salt) tandfonline.com
Detection Photodiode Array (PDA) at multiple wavelengths (e.g., 254 nm, 500 nm) and/or ESI-MS

| Flow Rate | 0.5 - 1.0 mL/min |


High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile, polar compounds such as sulfonated azo dyes. It is the method of choice for determining the purity of 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid and for identifying and quantifying any impurities or degradation products.

Purity Profiling:

A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of the parent compound, often referred to in literature as C.I. Acid Red 114. sielc.comsielc.com This method allows for the separation of the main component from related substances and impurities that may be present from the manufacturing process. Technical-grade C.I. Acid Red 114, for instance, can have a purity of around 82-85%, containing various structurally similar organic chemicals. nih.gov

An exemplary HPLC method for the analysis of the parent compound is detailed in the table below.

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Mode Reverse Phase (RP)
Detection UV-Vis or Mass Spectrometry (MS)
This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. For applications requiring mass spectrometry, phosphoric acid is typically replaced with a volatile modifier like formic acid. sielc.comsielc.com

Degradation Product Profiling:

Azo dyes, including 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid, can degrade under various environmental conditions, such as anaerobic digestion or exposure to UV light (photodegradation). nih.govresearchgate.net HPLC, often coupled with mass spectrometry (LC-MS/MS), is a powerful tool for separating and identifying the resulting degradation products.

Under anaerobic conditions, the primary degradation mechanism is the reductive cleavage of the azo bonds (-N=N-). nih.gov For this particular compound, this cleavage can lead to the formation of aromatic amines. For instance, the anaerobic biodegradation of C.I. Acid Red 114 has been shown to yield metabolites such as 3,3′-dimethylbenzidine and p-aminophenyl-p-toluenesulfonate. nih.goviarc.fr

Photodegradation, induced by UV radiation, can also occur, leading to the removal of the dye from solutions. researchgate.netcapes.gov.br The study of photodegradation often involves monitoring the decrease in the concentration of the parent dye and the emergence of new peaks in the chromatogram, which correspond to the degradation products. The characterization of these products is crucial for understanding the environmental fate and potential toxicity of the dye.

Gas Chromatography (GC) for Volatile Component Analysis (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. Due to the high molecular weight and the presence of multiple non-volatile sulfonic acid groups, 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid is not directly amenable to GC analysis.

However, GC, particularly when coupled with mass spectrometry (GC-MS), is highly relevant in the analysis of this dye in two specific contexts:

Analysis of Volatile Degradation Products: As mentioned, the reductive cleavage of the azo bonds yields aromatic amines. nih.gov Many of these amines are sufficiently volatile to be analyzed by GC-MS. This is a standard approach for monitoring the breakdown of azo dyes in environmental samples or in textiles, where regulations often limit the presence of certain carcinogenic aromatic amines. researchgate.neteuropa.eu

Analysis of Volatile Impurities: The synthesis of azo dyes can involve various reagents and intermediates, some of which may be volatile. nih.gov Technical-grade dyes may contain residual amounts of these starting materials or by-products. GC-MS can be used to identify and quantify such volatile organic compounds (VOCs) to ensure the quality and safety of the final product. For example, analysis can detect impurities like 3,3′-dimethylbenzidine in the dye product. nih.gov

X-ray Diffraction (XRD) for Crystalline Polymorph Characterization

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state structure of crystalline materials. For complex organic molecules like azo dyes, XRD can provide detailed information on the atomic arrangement, crystal packing, and the presence of different crystalline forms, known as polymorphs.

Crystallographic studies on sulfonated azo dyes have revealed that they often form layered structures. iucr.org These structures typically consist of alternating hydrophobic layers, comprising the organic aromatic parts of the molecules, and hydrophilic layers, which contain the sulfonate groups, counter-ions (like sodium), and water molecules. iucr.org

Single-crystal X-ray diffraction, when suitable crystals can be obtained, provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. digitellinc.comacs.org For sulfonated azo dyes, which can be challenging to crystallize, techniques like X-ray powder diffraction (XRPD) are often employed to characterize the solid material and identify different polymorphic forms. researchgate.netmdpi.com The XRPD pattern is a fingerprint of a specific crystalline phase.

The study of polymorphism in this class of dyes is crucial as the solid-state arrangement can influence the dye's performance and stability.

Table of Compound Names

Systematic NameOther Names/Synonyms
7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acidEINECS 228-322-9, C.I. Acid Red 114
3,3′-dimethylbenzidineo-tolidine
p-aminophenyl-p-toluenesulfonate4-methylbenzenesulfonic acid (4′-aminophenyl) ester
AcetonitrileMeCN
Phosphoric Acid
Formic Acid

Applications in Materials Science and Industrial Processes Excluding Clinical Human Trials

Dyeing Mechanisms and Adsorption on Various Substrates

As a solvent dye, the coloration mechanism of EINECS 228-322-9 is a physical process of dissolution rather than a chemical reaction with the substrate. The dye is insoluble in water but readily dissolves in organic solvents such as ethanol, acetone, and chloroform. worlddyevariety.comjnogilvychem.com This solubility is key to its application. The dyeing process involves the dye molecules migrating from a solvent or a molten polymer and dispersing uniformly throughout the substrate's matrix.

The adsorption of the dye onto substrates is governed by physical forces. rsc.org These interactions, such as van der Waals forces and hydrophobic interactions, allow the dye molecules to become entrapped within the polymer structure, leading to stable and long-lasting coloration. rsc.org This mechanism is particularly effective in the mass coloration of polymers, where the dye is integrated into the material at a molten state.

Interaction with Polymeric Materials (e.g., PET, PC, PS, ABS)

This compound is extensively used for coloring a wide range of plastics due to its excellent compatibility and performance. fscichem.com It is particularly suitable for engineering plastics that require high processing temperatures. precisechem.com The interaction is one of true dissolution, where the dye integrates into the polymer matrix, resulting in a transparent and brilliant coloration. precisechem.com This high solubility and integration lead to good migration resistance, meaning the dye does not easily leach or bleed from the plastic over time. precisechem.com

Its applications include coloring for:

Polyethylene Terephthalate (B1205515) (PET) jnogilvychem.comprecisechem.comepsilonpigments.comulprospector.comcolorantsgroup.com

Polycarbonate (PC) jnogilvychem.comprecisechem.comepsilonpigments.comulprospector.comcolorantsgroup.com

Polystyrene (PS) jnogilvychem.comprecisechem.comepsilonpigments.comulprospector.comcolorantsgroup.com

Acrylonitrile Butadiene Styrene (ABS) jnogilvychem.comprecisechem.comepsilonpigments.comulprospector.comcolorantsgroup.com

Other polymers such as Polyamide (PA6, PA66), Polyvinyl Chloride (RPVC), Polymethyl Methacrylate (PMMA), and Styrene-Acrylonitrile (SAN). precisechem.comepsilonpigments.comulprospector.comcolorantsgroup.com

The performance characteristics of Solvent Yellow 93 in these polymers are summarized below.

PropertyValueReference
Heat ResistanceUp to 300°C colorantsgroup.com
Light Fastness (in PS)Grade 6-7 (out of 8) epsilonpigments.com
Migration ResistanceGood precisechem.com
Tinting StrengthHigh precisechem.com

Application in Printing Inks, Greases, and Paints

The utility of this compound extends to the formulation of printing inks, paints, and the coloring of greases and petroleum products. fscichem.comfscichem.comchemicalbook.com

Printing Inks and Paints: In coatings and inks, the dye's solubility in organic solvents allows for the creation of vibrant, transparent colors. fscichem.com It is used to produce high-quality printing inks and is suitable for applications like automotive coatings. fscichem.com

Greases and Petroleum Products: It is also employed to color petroleum products and lubricants. fscichem.comfscichem.com This coloration serves as a method for product identification and quality control. fscichem.com

Development of Functional Materials Incorporating the Compound

While primarily a colorant, the incorporation of this compound into polymers contributes to the creation of functional materials where color stability is a key performance indicator. Its high heat resistance and light fastness ensure that the aesthetic and identifying properties of the material are maintained even under harsh environmental or processing conditions. jnogilvychem.comprecisechem.com

A significant application in this area is the manufacture of polyester (B1180765) masterbatches. worlddyevariety.comjnogilvychem.commedchemexpress.com A masterbatch is a concentrated mixture of pigment or dye encapsulated during a heat process into a carrier resin, which is then cooled and cut into a granular shape. Using a masterbatch allows for clean, efficient, and precise coloring of large volumes of polymer, ensuring uniform color distribution and consistent product quality. jnogilvychem.com This makes the masterbatch a functional intermediate material crucial for large-scale polymer production.

Role in Advanced Coloration Technologies (e.g., as a polymer-soluble dye)

This compound is classified as a polymer-soluble dye, which is central to its role in advanced coloration methods. heubach.com One of the most important of these technologies is the "dope dyeing" or "pulp coloring" of synthetic fibers, particularly polyester. worlddyevariety.comjnogilvychem.comprecisechem.commedchemexpress.com

In this process, the dye is mixed directly into the polymer melt (pulp) before the fiber is extruded through the spinneret. worlddyevariety.commedchemexpress.com This method contrasts with conventional piece dyeing, where the fabric is dyed after it is woven. The advantages of dope (B7801613) dyeing with Solvent Yellow 93 include:

Superior Color Fastness: The color is locked into the fiber's core, providing exceptional resistance to fading from washing, light, and abrasion.

Uniform Coloration: It ensures a perfectly even and consistent color throughout the fiber, which is difficult to achieve with surface dyeing techniques. jnogilvychem.com

Efficiency: It is a highly efficient process for coloring large batches of fiber.

This technology is critical in producing high-quality, durable textiles for various demanding applications.

Process Engineering Aspects in Dyeing and Material Manufacturing

The use of this compound in industrial settings involves specific process engineering considerations to achieve optimal results.

In Plastics Manufacturing: The dye, typically a fine powder, is compounded with polymer granules. fscichem.comepsilonpigments.com This can be done in a pre-mixing step or by adding it directly into the feed hopper of an extruder or injection molding machine. The high heat stability of the dye is crucial, as it must withstand processing temperatures that can exceed 250-300°C without degrading. colorantsgroup.com The engineering challenge lies in achieving a homogenous dispersion of the dye within the polymer melt to avoid color streaks or inconsistencies in the final product. The use of masterbatches simplifies this process significantly. jnogilvychem.com

In Fiber Manufacturing: For dope dyeing, the dye is introduced into the polymer reactor or extruder where the polyester is in a molten state. worlddyevariety.com Precise metering of the dye is essential to control the final color shade. The process parameters, including temperature, pressure, and mixing speed, must be carefully controlled to ensure the dye dissolves completely and is evenly distributed before the polymer is spun into fibers.

Data Tables

Table 1: Physical and Chemical Properties of this compound (Solvent Yellow 93)

Property Value References
Chemical Name Solvent Yellow 93 fscichem.com
C.I. Name C.I. 48160 worlddyevariety.com
CAS Number 4702-90-3 fscichem.comworlddyevariety.comchemicalbook.com
EINECS Number 228-322-9 epsilonpigments.com
Molecular Formula C₂₁H₁₈N₄O₂ fscichem.comfscichem.comworlddyevariety.com
Molecular Weight 358.39 g/mol fscichem.comfscichem.comworlddyevariety.com
Appearance Greenish-yellow / Reddish-yellow powder fscichem.comworlddyevariety.comepsilonpigments.com
Melting Point 180-181°C fscichem.comjnogilvychem.comepsilonpigments.comchemicalbook.com

| Water Solubility | Insoluble | worlddyevariety.comjnogilvychem.com |

Table 2: Solubility of this compound (Solvent Yellow 93) at 20°C

Solvent Solubility (g/L) Reference
Acetone 8 epsilonpigments.com
Butyl Acetate 10 epsilonpigments.com
Methylbenzene 25 epsilonpigments.com
Dichloromethane 190 epsilonpigments.com
Ethanol Soluble worlddyevariety.comjnogilvychem.com

| Chloroform | Soluble | worlddyevariety.comjnogilvychem.com |

Table 3: Compound Names Mentioned in this Article

Common/Trade Name Chemical/Systematic Name
Solvent Yellow 93 N/A
Transparent Yellow 3G N/A
This compound N/A
C.I. 48160 N/A
Polyethylene Terephthalate PET
Polycarbonate PC
Polystyrene PS
Acrylonitrile Butadiene Styrene ABS
Polyamide PA
Polyvinyl Chloride PVC
Polymethyl Methacrylate PMMA
Styrene-Acrylonitrile SAN
Ethanol Ethyl Alcohol
Acetone Propan-2-one
Chloroform Trichloromethane
Butyl Acetate Butyl Ethanoate
Methylbenzene Toluene

Environmental Fate, Degradation Pathways, and Remediation Technologies of 7 Hydroxy 8 4 Phenyldiazenylphenyl Diazenyl Naphthalene 1,3,6 Trisulfonic Acid

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

Azo dyes like Acid Red 151 are known for their high stability in aquatic environments, a characteristic attributed to their complex chemical structures. This stability often translates to resistance against biodegradation, making them persistent pollutants in conventional wastewater treatment systems. The presence of sulfonic acid groups enhances their solubility in water, facilitating their dispersal in aquatic ecosystems. While specific quantitative data on the environmental concentrations and half-life of Acid Red 151 in various environmental compartments like soil and sediment are not extensively documented, the general behavior of sulfonated azo dyes suggests a potential for persistence. Their resistance to degradation can be attributed to their intricate chemical structures, which include polyaromatic and sulfonate groups. For instance, it has been noted that diazo dyes like Acid Red 151 are more difficult to cleave compared to monoazo dyes with simpler structures. researchgate.net In aerobic biological treatment systems, a significant portion of the initial dye may pass through untreated, contributing to the coloration of effluents and receiving water bodies. Studies on aerobic biodegradation in a sequencing batch biofilter have shown that while significant color removal can be achieved, complete mineralization is a slower process. nih.gov The persistence of these dyes and their colored intermediates is a concern due to the reduction of light penetration in water, which can affect photosynthetic aquatic life.

Abiotic Degradation Mechanisms

Abiotic processes, including photodegradation and oxidation, play a role in the transformation of Acid Red 151 in the environment, although often at slower rates than required for complete removal in treatment scenarios.

The degradation of Acid Red 151 can be initiated by ultraviolet (UV) radiation, a process known as photodegradation. Advanced oxidation processes (AOPs) that combine UV light with oxidants like hydrogen peroxide (H₂O₂) or ozone (O₃) significantly enhance the degradation rate. The application of UV radiation has been shown to improve the breakdown of the dye, with maximum removal efficiencies observed at specific oxidant concentrations. ekb.eg For example, in the presence of UV light, the maximum removal of Acid Red 151 was achieved at a hydrogen peroxide concentration of 80 mM. ekb.eg

The kinetics of these reactions are influenced by factors such as pH and the initial concentrations of the dye and oxidants. Ozonation kinetics for Acid Red 151 have been found to be first order with respect to both ozone and dye concentrations over a pH range of 2.5-10. nih.gov The reaction rate constants vary with pH, indicating complex reaction mechanisms. nih.gov While the kinetics are well-studied, the precise identification of all photoproducts remains an area of ongoing research. It is understood that photodegradation proceeds through the cleavage of the azo bonds and the subsequent breakdown of the resulting aromatic structures.

Table 1: Ozonation Reaction Rate Constants for Acid Red 151 at Different pH Values

pHReaction Rate Constant (L mmol⁻¹ min⁻¹)
2.5125.8
5.095.4
7.087.9
10.0129.9

Data sourced from a study on the ozonation kinetics of Acid Red 151. nih.gov

Under typical environmental temperatures, thermal degradation of stable molecules like Acid Red 151 is generally slow. However, oxidative degradation is a more significant pathway. Advanced oxidation processes are effective in degrading this dye. The Fenton process (using Fe²⁺ and H₂O₂) and photo-Fenton (Fenton with UV light) can achieve high removal percentages by generating highly reactive hydroxyl radicals (•OH). ekb.eg Studies have shown that UV radiation can accelerate the Fenton reaction, leading to a removal efficiency of up to 96.8%. ekb.eg

Ozonation is another effective oxidative degradation method. The process can lead to up to 99% decolorization depending on the initial conditions. nih.gov The primary mechanism can be direct oxidation by ozone molecules, which is favored in acidic conditions, or indirect oxidation via hydroxyl radicals, which is more prevalent at higher pH. researchgate.net The highest chemical oxygen demand (COD) reduction of 58% via ozonation was observed at a pH of 2.5. nih.gov The combination of ozone, hydrogen peroxide, and UV radiation has been identified as a particularly effective system, capable of completely removing the dye in a short period. ekb.eg

Bioremediation Approaches

Bioremediation offers an environmentally friendly alternative for the treatment of effluents containing Acid Red 151, utilizing the metabolic capabilities of various microorganisms.

A variety of microorganisms have demonstrated the ability to decolorize and degrade Acid Red 151.

Bacterial Consortia: Aerobic bacterial consortia have been successfully used to biodegrade Acid Red 151. In a sequencing batch biofilter, an acclimated microbial consortium used the dye as the sole source of carbon and energy, achieving up to 99% color removal and mineralizing 73% of the initial carbon to CO₂. nih.gov The maximum substrate degradation rate was recorded at 247 mg of AR151 per liter of reactor per day. nih.gov Anaerobic processes can also contribute to decolorization, suggesting that a combination of anaerobic and aerobic stages could be effective. nih.gov Individual bacterial species like Acinetobacter radioresistens have also been identified as effective degraders of acid red dyes, primarily through the action of the azoreductase enzyme. researchgate.net

Fungal Consortia: Fungi, particularly white-rot and brown-rot fungi, are effective in degrading azo dyes due to their extracellular ligninolytic enzymes. nih.gov Fungal strains such as Aspergillus flavus and Aspergillus niger have shown significant decolorization capabilities for Acid Red 151. nih.govresearchgate.net For instance, A. niger SA1 achieved a maximum decolorization of 95.71% at pH 5. researchgate.net Fungal degradation can occur through biosorption onto the mycelia followed by enzymatic breakdown. The efficiency of fungal degradation is influenced by physicochemical parameters like pH, temperature, and the availability of carbon and nitrogen sources. nih.gov

Algal Consortia: Algae also contribute to the degradation of azo dyes. While much of the research has focused on single species, the principles apply to consortia. The degradation is often linked to the molecular structure of the dye and the specific algal species involved. The mechanism is believed to involve azoreductase enzymes that break the azo linkage. Rotating algal biofilm reactors have shown high efficiency in degrading other azo dyes, suggesting their potential for Acid Red 151 as well. These systems allow for adequate light exposure even in colored wastewater, with degradation efficiencies exceeding 95% for high dye concentrations. researchgate.net

Table 2: Microbial Degradation of Acid Red 151 and Related Azo Dyes

Microorganism/ConsortiumDyeMax. Decolorization/DegradationKey Findings
Aerobic Bacterial ConsortiumAcid Red 15199% color removal, 73% mineralizationDye used as sole carbon and energy source. nih.gov
Aspergillus niger SA1Acid Red 15195.71%Optimal at pH 5. researchgate.net
Aspergillus flavusAcid Red 15167%Effective in decolorization. nih.gov
Alkaliphilic Bacterial ConsortiumDirect Blue 15197.57%Efficient at pH 9.5. scielo.br
Algal-Bacterial BiofilmAcid Orange 2>95%Effective at high dye concentrations. researchgate.net

The biological breakdown of Acid Red 151 is primarily an enzymatic process. The key enzymes involved are azoreductases and ligninolytic enzymes like laccases and peroxidases. researchgate.net

Azoreductase Pathway: Azoreductases catalyze the reductive cleavage of the azo bonds (-N=N-), which is the initial and rate-limiting step in the degradation of azo dyes. This process typically occurs under anaerobic or anoxic conditions and results in the formation of colorless aromatic amines. researchgate.net For a related acid red dye, degradation by Acinetobacter radioresistens via a purified azoreductase in the presence of NADH as an electron donor was found to yield metabolites such as 1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol and 7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol. researchgate.net

Laccase and Peroxidase Pathways: Ligninolytic enzymes, produced mainly by fungi, are oxidoreductases that act on the aromatic rings of the dye molecules. researchgate.net Laccases and peroxidases have a broad substrate specificity and can degrade a wide range of dyes. These enzymes act aerobically and can lead to the detoxification of the aromatic amines produced by azoreductases. nih.gov The degradation of Congo red, another diazo dye, by Pichia sp. was found to produce metabolites like biphenyl (B1667301) and naphthalene (B1677914), suggesting the involvement of both azo reductase and laccase-like enzymes. knepublishing.com

The identification of metabolites is crucial for understanding the degradation pathway and ensuring the detoxification of the parent compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify these intermediate products. knepublishing.com

Adsorption Technologies for Effluent Treatment

Adsorption has been identified as a highly effective and widely used technique for removing dyes like 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid from wastewater due to its simplicity, high efficiency, and indifference to harmful substances. researchpublish.com Research has explored a variety of adsorbent materials, moving from traditional options like activated carbon to more novel and cost-effective alternatives.

Use of Novel Adsorbents (e.g., Metal-Organic Frameworks (MOFs), Porous Carbon Materials)

The search for efficient and economical adsorbents has led to the investigation of various materials for the removal of this azo dye.

Porous Carbon Materials and Biosorbents: Low-cost, eco-friendly biosorbents have demonstrated significant potential. Materials derived from agricultural waste are particularly promising.

Kenaf Core Fiber: Modified kenaf core fiber has been used to effectively adsorb Acid Red 114, achieving a maximum removal of 99.14% at 30°C with an adsorbent dosage of 0.1 g/100 mL. researchpublish.com

Bentonite (B74815): This natural clay has been employed as a cost-effective material for the elimination of Acid Red 114.

Potato Peels: The adsorption of Direct Red 80 onto potato peels has been studied, highlighting the utility of food waste in decontamination efforts. nih.gov

Cockleshells: Seafood waste, specifically cockleshells, has been optimized for the biosorption of Direct Red dyes, reaching a removal efficiency of 99.98% under optimal conditions. mdpi.com

Mesoporous Carbons: These materials have also been investigated for their adsorptive properties towards dyes like Acid Red 114. researchgate.net

Magnetic Nanocomposites: Recyclable magnetic nanocomposites offer the advantage of easy separation from treated water. An Fe3O4@Caffeic acid magnetic nanocomposite has been shown to have a high adsorption capacity for Acid Red 114, reaching 333 mg/g. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are a class of porous materials recognized for their high surface areas and tunable structures, making them promising candidates for dye adsorption. scispace.com While specific studies on the adsorption of Einecs 228-322-9 by MOFs are not detailed in the provided context, the literature supports their effectiveness for various azo dyes. scispace.com For instance, a hybrid of chromium(III) terephthalate (B1205515) MOF (MIL-101) and graphene oxide demonstrated enhanced stability and increased adsorption capacity for several azo dyes. MOFs can be designed with specific pore sizes and functional groups to target particular dye molecules. scispace.com

Adsorption Kinetics and Isotherm Modeling

Understanding the kinetics and equilibrium of the adsorption process is crucial for designing efficient treatment systems.

Adsorption Kinetics: The rate of adsorption is often analyzed using pseudo-first-order and pseudo-second-order kinetic models. For the adsorption of both Acid Red 114 and Direct Red 80 on various adsorbents, the pseudo-second-order model frequently provides a better fit to the experimental data, suggesting that chemisorption may be the rate-controlling step. researchpublish.comnih.govresearchgate.netnih.gov

Acid Red 114 on Modified Kenaf: The kinetic study followed the pseudo-second-order model with a high correlation coefficient (R² = 0.9953). researchpublish.com

Direct Red 80 on Cobalt Ferrite (B1171679): A Fenton-like degradation process involving adsorption was best described by the pseudo-second-order model. nih.gov

Direct Red 80 on Potato Peels: The adsorption of this anionic dye was found to align with the pseudo-second-order kinetic model. nih.gov

Adsorption Isotherms: Adsorption isotherms describe how the dye molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly used to analyze this relationship.

The Langmuir model assumes monolayer adsorption on a homogeneous surface. It has been successfully applied to the adsorption of Acid Red 114 on modified kenaf, yielding a maximum adsorption capacity (qmax) of 238.1 mg/g. researchpublish.com It also described the adsorption of Acid Red 114 on a Fe3O4@Caffeic acid nanocomposite. researchgate.net

The Freundlich model , which describes multilayer adsorption on a heterogeneous surface, was found to best represent the equilibrium data for Acid Red 114 on kenaf and Direct Red 80 on potato peels (R² = 0.99). researchpublish.comnih.gov

Adsorption Model Parameters for Azo Dye Removal
AdsorbentDye NameBest Fit Kinetic ModelBest Fit Isotherm ModelMax. Adsorption Capacity (qmax)
Modified Kenaf Core FiberAcid Red 114Pseudo-second-orderFreundlich / Langmuir238.1 mg/g
Fe3O4@Caffeic acid MNCAcid Red 114Pseudo-second-orderLangmuir333 mg/g
Potato PeelsDirect Red 80Pseudo-second-orderFreundlich45.45 mg/g (at 313.16 K)
BentoniteAcid Red 114Pseudo-first-orderLangmuir-Freundlich244 mg/g

Optimization of Adsorption Parameters (pH, Concentration, Temperature)

The efficiency of the adsorption process is highly dependent on several operational parameters.

Effect of pH: The pH of the solution is a critical factor, as it affects both the surface charge of the adsorbent and the ionization of the dye molecule.

For the adsorption of Acid Red 114 on bentonite, the optimal pH was found to be 11.

Conversely, for the removal of a similar Direct Red dye on cockleshells, a highly acidic pH of 2 resulted in the highest removal efficiency. mdpi.com

Effect of Concentration: The initial dye concentration influences the adsorption capacity. Generally, the amount of dye adsorbed per unit mass of adsorbent increases with the initial concentration until saturation of the active sites is reached. mdpi.com

Effect of Temperature: The effect of temperature indicates the thermodynamic nature of the process.

The adsorption of Acid Red 114 onto bentonite was found to be an endothermic process, with adsorption capacity increasing with temperature.

In contrast, the removal of Direct Red 81 by cockleshells was determined to be exothermic, with removal efficiency decreasing as the temperature rose from 22°C to 61°C. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are powerful methods for the degradation of recalcitrant organic pollutants like azo dyes. These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to break down the complex dye molecules into simpler, less toxic compounds.

Several AOPs have been proven effective for the degradation of Direct Red 80:

Ozonation and Peroxone (O₃/H₂O₂): The treatment of Direct Red 80 with ozone alone achieved a decolorization rate of 99% and a Chemical Oxygen Demand (COD) removal of 27.4% at pH 12. tandfonline.com The efficiency was enhanced by using the peroxone (O₃/H₂O₂) process, which increased the COD removal rate to 40% under similar conditions, and up to 43% at pH 13. tandfonline.comresearchgate.net The alkaline environment is more conducive to degradation in both systems. tandfonline.com

Electro-Fenton Process: This electrochemical AOP has been successfully applied to degrade C.I. Direct Red 80. Using a boron-doped diamond anode and a carbon-felt cathode, complete dye removal was achieved after 4 hours, with COD and TOC (Total Organic Carbon) removals of 80% and 74%, respectively, after 8 hours of treatment. scispace.comkneopen.com The process is most effective at a pH close to 3. scispace.com

Fenton-like Processes: A Fenton-like process using cobalt ferrite (CoFe₂O₄) as a catalyst with the addition of persulfate achieved nearly 100% removal of Direct Red 80 within 60 minutes. nih.gov

The degradation pathway of these complex azo dyes through AOPs typically involves the cleavage of the azo bond (–N=N–), followed by desulfonation, dihydroxylation, and the formation of aromatic intermediates, which can be further mineralized into CO₂, H₂O, and inorganic ions. researchgate.net

Future Research Directions and Interdisciplinary Perspectives

Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of polyazo dyes like Acid Black 210 involves multi-step diazotization and coupling reactions, often utilizing large volumes of water and potentially hazardous reagents. Future research is pivoting towards greener synthetic routes that minimize environmental impact by adhering to the principles of green chemistry.

Key research thrusts include the development of solvent-free and alternative solvent systems. Mechanochemistry , which uses mechanical force to initiate reactions, offers a promising solvent-free method. dntb.gov.uaresearchgate.netrsc.org This technique can lead to higher yields, reduced reaction times, and the elimination of hazardous solvents. Another approach is the use of ultrasound-assisted synthesis , which can enhance reaction rates and efficiency. The application of deep eutectic solvents (DES) as green reaction media is also being explored for the synthesis of related heterocyclic compounds, demonstrating significant reductions in reaction time compared to conventional methods. wikipedia.org

The replacement of conventional catalysts with more environmentally benign alternatives is a critical area of investigation. Research into heterogeneous nanocatalysts, such as magnetic solid acids, demonstrates the potential for efficient, solvent-free synthesis of azo dyes via grinding methods at room temperature. rca.ac.uk These catalysts can be easily recovered and reused, aligning with circular economy principles. Furthermore, the exploration of enzymatic synthesis using enzymes like peroxidases and laccases presents a novel pathway. nih.govohsu.eduresearchgate.net While challenges remain in applying these methods to complex, sulfonated, non-natural structures like Acid Black 210, they offer the potential for highly specific and clean synthesis under mild conditions. nih.gov

Green Synthesis ApproachPotential Advantages for Acid Black 210 SynthesisResearch Focus
Mechanochemistry Solvent-free, reduced waste, shorter reaction times, potential for new polymorphs. dntb.gov.uaresearchgate.netOptimization of grinding parameters; scalability; use of recyclable catalysts. researchgate.net
Ultrasound-Assisted Synthesis Enhanced reaction rates; improved yields; reduced energy consumption.Investigating the effect of sonication on multi-step diazotization and coupling.
Alternative Solvents Use of biodegradable and less toxic solvents like deep eutectic solvents (DES). wikipedia.orgSolvent selection for polyazo systems; recovery and reuse of solvents.
Heterogeneous Catalysis Use of reusable solid acid catalysts; solvent-free conditions; ease of product separation. rca.ac.ukDevelopment of robust catalysts for complex azo dye synthesis.
Enzymatic Synthesis High specificity; mild reaction conditions; reduced by-product formation. nih.govresearchgate.netEngineering enzymes for non-natural substrates; overcoming inhibition by sulfonated groups. nih.govnih.gov

Advanced Characterization Techniques for In-Situ Monitoring

Optimizing the synthesis of a complex molecule like Acid Black 210 requires precise control over sequential reaction steps. Advanced characterization techniques that allow for in-situ monitoring are becoming indispensable tools for process analytical technology (PAT). These methods provide real-time data on reaction kinetics, intermediate formation, and product quality without the need for offline sampling. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy , particularly with Attenuated Total Reflection (ATR) probes, is a powerful tool for monitoring the concentrations of reactants, intermediates, and products in real-time. rsc.orgacs.org It has been successfully used to study the formation of diazonium salts and their subsequent reactions, which is directly applicable to the synthesis of Acid Black 210. dntb.gov.uaneptjournal.comRaman spectroscopy offers complementary information and is well-suited for monitoring reactions in aqueous media. metrohm.com Its ability to detect changes in the azo linkage and other functional groups makes it a valuable tool for tracking the progress of coupling reactions. mdpi.comnih.gov Surface-Enhanced Raman Spectroscopy (SERS) has been used to monitor the formation of azo dyes from diazotization-coupling reactions with high sensitivity. mdpi.comntu.edu.sg

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed mechanistic and kinetic insights. acs.orgresearchgate.net While challenging for industrial-scale applications, benchtop NMR systems are making this technology more accessible for process development and optimization. acs.org The ability to track the disappearance of starting materials and the appearance of intermediates and final products with structural resolution is a significant advantage for understanding the complex reaction network of polyazo dye synthesis. acs.orgresearchgate.net

TechniqueInformation ProvidedApplicability to Acid Black 210 Synthesis
In-situ FTIR-ATR Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics. dntb.gov.uaacs.orgMonitoring sequential diazotization of amines and coupling with naphthol sulfonic acid intermediates.
In-situ Raman Spectroscopy Vibrational information on specific functional groups (e.g., -N=N-); suitable for aqueous systems. metrohm.commdpi.comTracking azo bond formation and consumption of diazonium salt intermediates.
In-situ NMR Spectroscopy Detailed structural information on all species in solution; elucidation of reaction mechanisms and intermediates. acs.orgresearchgate.netUnambiguous identification of isomeric by-products and understanding reaction pathways.
UV-Visible Spectrophotometry Monitoring changes in color and concentration of chromophoric species. rsc.orgReal-time assessment of dye formation and process endpoint.

Computational Design of Functional Derivatives with Tuned Properties (Non-Biological)

Computational chemistry provides powerful tools for the rational design of new molecules with specific, tailored properties. For a molecule like Acid Black 210, these methods can be used to predict how structural modifications would affect its characteristics for advanced, non-biological applications such as functional materials, sensors, or optical devices.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to investigate the electronic and optical properties of azo dyes. researchgate.netmdpi.comresearchgate.net These methods can predict absorption spectra (color), the energies of frontier molecular orbitals (HOMO-LUMO gap), and other electronic properties. researchgate.netacs.org By systematically modifying the structure of Acid Black 210 in silico—for example, by changing the substituents on the phenyl or naphthalene (B1677914) rings—researchers can establish quantitative structure-property relationships (QSPR). mdpi.comacs.org This allows for the pre-screening of candidate molecules with desired properties, such as altered absorption wavelengths or improved photostability, before undertaking costly and time-consuming synthesis.

Computational MethodPredicted PropertiesApplication in Derivative Design
DFT/TD-DFT Electronic structure, UV-Vis absorption spectra, HOMO-LUMO energy gaps. researchgate.netresearchgate.netTuning color, redox potentials, and photochemical stability for new materials. mdpi.comscirp.org
Molecular Dynamics (MD) Aggregation behavior, solubility, interactions with surfaces or polymers. researchgate.netmdpi.comDesigning derivatives with controlled self-assembly for functional films or coatings.
QSPR Modeling Correlation of molecular descriptors with physical properties (e.g., solubility, lightfastness). mdpi.comRapidly screening large numbers of virtual derivatives to identify promising candidates.
QM/MM Properties of the dye in a complex environment (e.g., adsorbed on a surface). mdpi.comDesigning derivatives for use as sensors or in dye-sensitized solar cells. researchgate.net

Integrated Environmental Management and Pollution Prevention Strategies

The production and use of azo dyes present environmental challenges, including the generation of highly colored and saline wastewater containing residual chemicals. An integrated approach to environmental management is essential for the sustainable manufacturing of Acid Black 210. This involves a holistic view of the entire product life cycle, from synthesis to end-of-life.

Pollution prevention at the source is the most effective strategy. framochem.com This includes optimizing reaction conditions to maximize yield and minimize by-product formation, as discussed in the green chemistry section. Beyond synthesis, a key focus is on water and resource management. The adoption of Zero Liquid Discharge (ZLD) systems, which recycle and reuse wastewater within the manufacturing facility, is a critical goal. distil.market

Adopting a circular economy framework offers a paradigm shift from a linear "take-make-dispose" model to a closed-loop system. sustainability-directory.comsustainability-directory.com For a dye manufacturer, this could involve designing processes that allow for the recovery and reuse of reactants, solvents, and catalysts. gnest.org A comprehensive Life Cycle Assessment (LCA) is a vital tool within this framework. An LCA of Acid Black 210 would quantify the environmental impacts associated with all stages of its life, from raw material extraction and chemical synthesis to its application, end-use, and final disposal. gnest.org This data is crucial for identifying hotspots of environmental impact and guiding the development of more sustainable products and processes.

StrategyDescriptionRelevance to Acid Black 210
Pollution Prevention (P2) Source reduction through process optimization, raw material substitution, and improved housekeeping. framochem.comImplementing green synthesis routes (8.1) and real-time monitoring (8.2) to minimize waste.
Advanced Oxidation Processes (AOPs) Use of powerful oxidizing agents (e.g., hydroxyl radicals) to degrade recalcitrant organic pollutants. nih.govijcce.ac.irEffective treatment of colored and high-COD wastewater from synthesis and dyeing operations.
Zero Liquid Discharge (ZLD) Complete reuse of wastewater, eliminating liquid effluent discharge. distil.marketA long-term goal for manufacturing facilities to conserve water and prevent water pollution.
Life Cycle Assessment (LCA) A systematic analysis of the environmental impacts of a product throughout its entire life cycle. gnest.orgIdentifying key areas for environmental improvement in the production and use of the dye.
Circular Economy Principles Designing products and processes for reuse, recovery, and regeneration of materials. sustainability-directory.comsustainability-directory.comDeveloping methods to recover unreacted intermediates or creating dyes designed for easier removal and recycling.

Q & A

Q. What validation protocols ensure reproducibility in high-throughput screening assays for this compound?

  • Methodological Answer : Include positive/negative controls in each assay plate. Use Z’-factor statistics to assess assay quality. Publish raw fluorescence/absorbance data alongside normalized results. Adopt MIAME (Minimum Information About a Microarray Experiment) standards for transparency .

Data Management and Reporting

Q. How to structure supplementary materials for studies on this compound to meet journal requirements?

  • Methodological Answer : Separate raw data (e.g., chromatograms, spectral peaks) into curated datasets with unique DOIs. Provide metadata describing instrumentation parameters and software versions. Use Markdown or Jupyter notebooks for code reproducibility. Reference examples from Analytical Chemistry or Journal of Organic Chemistry .

Q. What are best practices for addressing peer-review critiques of methodological limitations in this compound research?

  • Methodological Answer : Perform post-hoc sensitivity analyses to test reviewer concerns. Revise manuscripts with updated datasets or expanded controls. Acknowledge limitations in the discussion section and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.